Cas no 2225872-18-2 (NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2))
NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2) Chemical and Physical Properties
Names and Identifiers
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- 2225872-18-2
- NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2)
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- Inchi: 1S/C240H232O16P8/c1-25-89-185(90-26-1)177-249-209-161-193-153-195-163-210(250-178-186-91-27-2-28-92-186)165-197(234(195)242-138-74-82-146-258(219-109-45-11-46-110-219)220-111-47-12-48-112-220)155-199-167-212(252-180-188-95-31-4-32-96-188)169-201(236(199)244-140-76-84-148-260(223-117-53-15-54-118-223)224-119-55-16-56-120-224)157-203-171-214(254-182-190-99-35-6-36-100-190)173-205(238(203)246-142-78-86-150-262(227-125-61-19-62-126-227)228-127-63-20-64-128-228)159-207-175-216(256-184-192-103-39-8-40-104-192)176-208(240(207)248-144-80-88-152-264(231-133-69-23-70-134-231)232-135-71-24-72-136-232)160-206-174-215(255-183-191-101-37-7-38-102-191)172-204(239(206)247-143-79-87-151-263(229-129-65-21-66-130-229)230-131-67-22-68-132-230)158-202-170-213(253-181-189-97-33-5-34-98-189)168-200(237(202)245-141-77-85-149-261(225-121-57-17-58-122-225)226-123-59-18-60-124-226)156-198-166-211(251-179-187-93-29-3-30-94-187)164-196(235(198)243-139-75-83-147-259(221-113-49-13-50-114-221)222-115-51-14-52-116-222)154-194(162-209)233(193)241-137-73-81-145-257(217-105-41-9-42-106-217)218-107-43-10-44-108-218/h1-72,89-136,161-176H,73-88,137-160,177-184H2
- InChI Key: OOCMCZIYCRDKKL-UHFFFAOYSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)CCCCOC1=C2C=C(C=C1CC1C=C(C=C(C=1OCCCCP(C1C=CC=CC=1)C1C=CC=CC=1)CC1C=C(C=C(C=1OCCCCP(C1C=CC=CC=1)C1C=CC=CC=1)CC1C=C(C=C(C=1OCCCCP(C1C=CC=CC=1)C1C=CC=CC=1)CC1C=C(C=C(C=1OCCCCP(C1C=CC=CC=1)C1C=CC=CC=1)CC1C=C(C=C(C=1OCCCCP(C1C=CC=CC=1)C1C=CC=CC=1)CC1C=C(C=C(C=1OCCCCP(C1C=CC=CC=1)C1C=CC=CC=1)CC1C=C(C=C(C=1OCCCCP(C1C=CC=CC=1)C1C=CC=CC=1)C2)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 3619.53084696g/mol
- Monoisotopic Mass: 3617.52413729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 16
- Heavy Atom Count: 264
- Rotatable Bond Count: 88
- Complexity: 5330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 55.2
- Topological Polar Surface Area: 148Ų
NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB558503-250mg |
NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2); . |
2225872-18-2 | 250mg |
€150.00 | 2025-04-19 | ||
| abcr | AB558503-1g |
NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2); . |
2225872-18-2 | 1g |
€190.00 | 2025-04-19 | ||
| abcr | AB558503-5g |
NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2); . |
2225872-18-2 | 5g |
€720.00 | 2025-04-19 |
NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2) Suppliers
NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2) Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2)
Introduction to NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2) and Its Applications in Modern Chemical Biology
NOVELIG CL04 C4-PPh2, chemically known as Bz-calix[8]-C4-PPh2 with a CAS number of 2225872-18-2, represents a cutting-edge compound in the realm of chemical biology. This macrocyclic compound belongs to the calixarene family, a class of molecules characterized by their unique cone-shaped structure, which arises from the arrangement of phenolic units. The presence of pPh2 (bis(diphenylphosphino))methyl groups and Bz (benzoyl) substituents in its structure imparts distinct chemical and biological properties, making it a versatile tool for various applications in drug discovery, molecular recognition, and catalysis.
The calixarene scaffold, particularly the Bz-calix[8]-C4-PPh2 derivative, has garnered significant attention due to its ability to form stable complexes with a wide range of guest molecules. This property is harnessed in numerous biochemical processes, including the development of novel receptors for selective binding and the design of efficient catalysts. The pPh2 groups enhance the compound's solubility and stability in polar environments, which is crucial for biological applications. Furthermore, the benzoyl substituents contribute to its reactivity and functionalization potential, allowing for further modifications to tailor its properties for specific needs.
In recent years, there has been a surge in research focusing on macrocyclic compounds due to their potential as molecular containers. These compounds can encapsulate small molecules, ions, or even larger biomolecules, leading to applications such as drug delivery systems and artificial enzymes. The Bz-calix[8]-C4-PPh2 molecule exemplifies this trend by demonstrating excellent binding affinity and selectivity towards various targets. Its structure allows for precise tuning of the binding pockets, making it an ideal candidate for developing targeted therapies.
One of the most promising applications of NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2) is in the field of catalysis. The combination of the calixarene core and the pPh2 ligands creates a highly effective environment for metal coordination. This has led to its use as a support for transition metals such as palladium and copper, which are known for their catalytic prowess in organic transformations. For instance, studies have shown that this compound can facilitate cross-coupling reactions, which are fundamental in synthesizing complex organic molecules. The ability to tune the electronic properties of the macrocycle allows researchers to optimize these reactions for higher yields and selectivity.
Another area where Bz-calix[8]-C4-PPh2 has shown remarkable potential is in molecular recognition. The unique cavity of the calixarene structure can be engineered to recognize specific targets with high precision. This has been exploited in the development of sensors for detecting environmental pollutants and biological markers. For example, researchers have designed derivatives of this compound that can selectively bind to metal ions or small organic molecules, making them useful in diagnostic applications. The versatility of the Bz-calix[8]-C4-PPh2 scaffold allows for modifications that enhance its sensitivity and specificity, opening up new possibilities in analytical chemistry.
The pharmaceutical industry has also been keenly interested in calixarene-based compounds due to their potential as drug candidates. The ability of these molecules to interact with biological targets at multiple sites makes them ideal for developing multitarget drugs. Initial studies on NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2) have shown promising results in inhibiting certain enzymes and receptors involved in diseases such as cancer and inflammation. While further research is needed to fully understand its therapeutic potential, these early findings highlight its significance as a lead compound.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of Bz-calix[8]-C4-PPh2 at the molecular level. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with other molecules and how its structure can be optimized for better performance. These computational tools have enabled researchers to design new derivatives with enhanced properties without resorting to extensive experimental trials.
The synthesis of NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2) involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The process typically starts with the formation of the calixarene core followed by functionalization with the Bz and pPh2 groups. Advances in synthetic methodologies have made it possible to produce these complex molecules more efficiently than ever before. This has lowered barriers to entry for researchers who wish to explore the potential of calixarene-based compounds.
In conclusion,NOVELIG CL04 C4-PPh2 (Bz-calix[8]-C4-PPh2) represents a significant advancement in chemical biology with diverse applications ranging from catalysis to drug discovery. Its unique structure and tunable properties make it an invaluable tool for researchers seeking innovative solutions to complex problems. As our understanding of these macrocyclic compounds continues to grow,Bz-calix[8]-C4-PPh2 is poised to play an increasingly important role in shaping the future of chemical biology.
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